molecular formula C21H17ClN4O2S B4939116 N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B4939116
M. Wt: 424.9 g/mol
InChI Key: QZGYZZPIUKKSHP-UHFFFAOYSA-N
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Description

N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . This particular compound features a quinoxaline core substituted with a 4-chloroanilino group and a 4-methylbenzenesulfonamide moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It may involve binding to specific receptors, inhibition of certain enzymes, or other biochemical interactions .

Safety and Hazards

This involves the study of the compound’s toxicity, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications, ongoing research, and areas for future study .

Preparation Methods

The synthesis of N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of 4-Chloroanilino Group: The 4-chloroanilino group is introduced through a nucleophilic substitution reaction, where 4-chloroaniline reacts with the quinoxaline core in the presence of a suitable base.

    Sulfonamide Formation: The final step involves the sulfonation of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where nucleophiles like amines or thiols replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate) .

Scientific Research Applications

N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can be compared with other quinoxaline derivatives, such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent with a quinoxaline core.

    Atinoleutin: A quinoxaline derivative with antimicrobial properties.

    Levomycin: An antibiotic with a quinoxaline structure.

    Carbadox: An antibiotic used in animal feed.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

IUPAC Name

N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-14-6-12-17(13-7-14)29(27,28)26-21-20(23-16-10-8-15(22)9-11-16)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGYZZPIUKKSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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